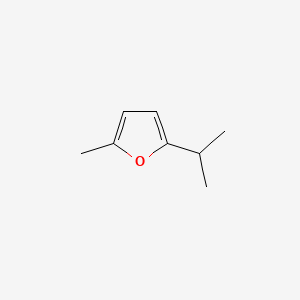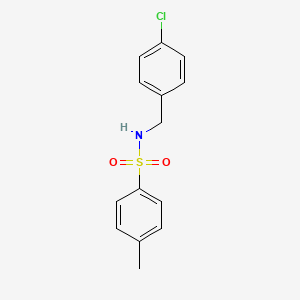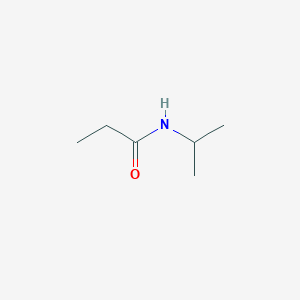
Propanamide, N-isopropyl
Übersicht
Beschreibung
Propanamide, N-isopropyl, also known as N-(isopropyl)propionamide, is an organic compound with the molecular formula C6H13NO . It is a mono-substituted amide derived from propanoic acid .
Molecular Structure Analysis
The molecular structure of Propanamide, N-isopropyl consists of a propanamide backbone with an isopropyl group attached to the nitrogen atom . The molecular weight is 115.1735 .Wissenschaftliche Forschungsanwendungen
Liquid–Liquid Phase Separation
Description: Liquid–liquid phase separation (LLPS) refers to the spontaneous separation of a homogeneous solution into two coexisting liquid phases. In the case of NiPPA, this phenomenon occurs above the lower critical solution temperature (LCST).
Applications:Reference: Mochizuki et al. investigated the driving forces behind LLPS of NiPPA aqueous solutions using molecular dynamics simulations .
Pressure-Induced Aggregation
Description: Pressure-induced aggregation occurs when a substance aggregates under high pressure conditions.
Applications:Reference: Molecular dynamics simulations were used to study the pressure-induced aggregation of poly(N-isopropylacrylamide) (PNiPA), a related compound .
Crystal Phase Behavior
Description: NiPPA exhibits crystalline and plastic crystalline phases, which depend on temperature and kinetics.
Applications:Reference: X-ray diffraction studies explored the phase behavior of crystalline and plastic crystalline phases of NiPPA .
Wirkmechanismus
Biochemical Pathways
The compound’s ability to aggregate under pressure suggests that it could influence pathways related to molecular interactions and structural changes .
Result of Action
The primary result of NiPPA’s action is the pressure-induced aggregation of the compound. This aggregation is influenced by both nonpolar and Coulombic contributions, and is enhanced at higher pressures . The aggregation of NiPPA could potentially lead to changes in the physical properties of the system, such as volume and pressure .
Action Environment
The action of NiPPA is highly dependent on the environmental conditions. For instance, the degree of NiPPA aggregation is influenced by the pressure of the environment . Additionally, the phase behavior of NiPPA, including the transitions between crystalline and plastic crystalline phases, is dependent on both pressure and temperature .
Eigenschaften
IUPAC Name |
N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-4-6(8)7-5(2)3/h5H,4H2,1-3H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKDOARTYFGHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324265 | |
| Record name | isopropylpropionamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanamide, N-isopropyl | |
CAS RN |
10601-63-5 | |
| Record name | NSC406179 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | isopropylpropionamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the solid-state behavior of N-isopropylpropionamide (NiPPA)?
A: NiPPA exhibits an interesting solid-solid phase transition. [, ] At temperatures below 10 °C, NiPPA exists as an ordered crystal with a monoclinic structure. Above this temperature, and up to its melting point of 51 °C, it transitions into a plastic crystalline state characterized by a tetragonal unit cell. [] This plastic crystalline phase is notable for its rotational freedom despite long-range positional order. This behavior makes NiPPA an interesting subject for studying phase transitions in hydrogen-bonded systems.
Q2: What drives the transition between the plastic crystalline and crystalline phases in NiPPA?
A: The transition from the plastic crystalline phase to the more ordered crystalline phase in NiPPA is primarily driven by entropy. [] While the transition involves a relatively high activation enthalpy due to the breaking of hydrogen bonds, the activation entropy plays a more significant role. This suggests that the transition to a more ordered state is facilitated by a decrease in molecular freedom as the molecules become "locked" into a specific orientation.
Q3: Can NiPPA be used to study microscale thermal phenomena in binary mixtures?
A: Yes, NiPPA has been used in conjunction with 2,6-dimethylpiridine (lutidine) and gold nanoparticles to study microscale thermal Marangoni convection in binary mixtures. [] When a gold nanoparticle immersed in this mixture is heated with a laser, it triggers local phase separation, creating an organic-rich droplet around the nanoparticle. This droplet's growth, attributed to thermocapillary flow induced by the new liquid-liquid interface, provides insight into phase separation dynamics and solute transport at the microscale.
Q4: How does pressure impact the aggregation of poly(N-isopropylacrylamide) (PNiPA), a polymer related to NiPPA?
A: Molecular dynamics simulations have shown that the aggregation of PNiPA in water is influenced by pressure. [] The attraction between PNiPA molecules increases with pressure, primarily due to the enhanced nonpolar contribution to the potential of mean force (PMF). This suggests that the pressure-induced aggregation is mainly driven by the volume effect, pushing the PNiPA molecules closer together. Interestingly, while hydrogen bonding plays a role in the aggregation, the pressure dependence is mainly determined by the compressibility of the solvation shell around the PNiPA molecules, highlighting the importance of solvent-solute interactions.
Q5: Has NiPPA been investigated for its potential use as a transient directing group in organic synthesis?
A: Yes, derivatives of NiPPA, specifically 3-amino-N-isopropylpropionamide, have demonstrated potential as transient directing groups (TDGs) in palladium-catalyzed β-C-H arylation reactions. [] These reactions, involving the introduction of an aryl group at the β-position of aliphatic aldehydes and ketones, are valuable transformations in organic synthesis. The use of 3-amino-N-isopropylpropionamide as a TDG was found to be particularly effective for the β-arylation of aliphatic aldehydes under relatively mild conditions, showcasing its potential utility in organic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



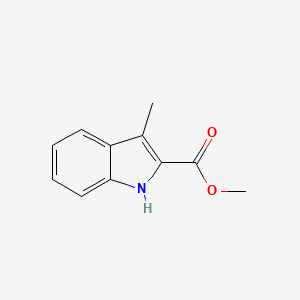
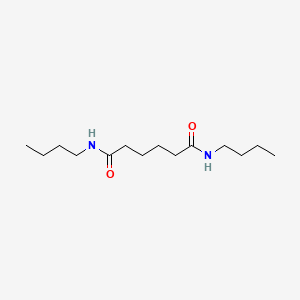

![Butyl[(4-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3045315.png)
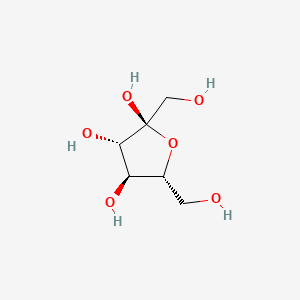
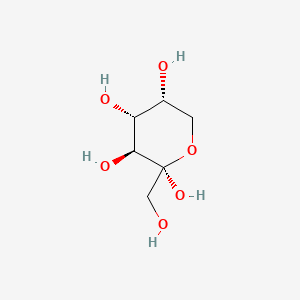
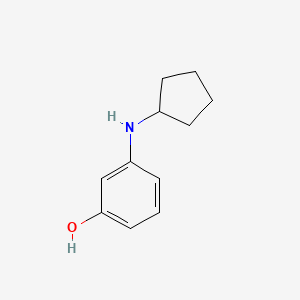

![1-[3-(2-Furyl)phenyl]ethanone](/img/structure/B3045322.png)
![N-[4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B3045325.png)
